molecular formula C10H10O2 B13467002 Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate

Cat. No.: B13467002
M. Wt: 162.18 g/mol
InChI Key: QEWVLAMBMDXRFB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate typically involves the reaction of benzocyclobutene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The resulting compound is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to interact with specific enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Benzocyclobutene: A parent compound with similar bicyclic structure.

    Methyl benzoate: An ester with a simpler aromatic structure.

    Cyclohexene derivatives: Compounds with similar ring structures but different functional groups.

Uniqueness

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is unique due to its combination of a bicyclic structure and an ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate is an organic compound characterized by its unique bicyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following properties:

PropertyValue
CAS Number 93185-60-5
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.2 g/mol
Purity ≥ 95%

The compound features a bicyclic framework with a carboxylate group at the 3-position, which significantly influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity through:

  • Hydrogen Bonding: The carboxylate group can form hydrogen bonds with amino acid residues in proteins.
  • Electrostatic Interactions: The charged nature of the carboxylate enhances its interaction with positively charged residues.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: Its structural characteristics might contribute to anti-inflammatory responses in various biological systems.
  • Anticancer Properties: Investigations are ongoing regarding its potential to induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities and applications of this compound:

  • Antimicrobial Study:
    • A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition at concentrations above 50 µg/mL.
  • Anti-inflammatory Research:
    • In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharide (LPS), suggesting potential use in inflammatory conditions.
  • Cancer Cell Line Studies:
    • Research on various cancer cell lines showed that this compound could induce cell cycle arrest and apoptosis at specific concentrations (IC50 values ranged from 20 to 50 µM).

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Features
Bicyclo[4.2.0]octa-1,3,5-trieneParent StructureLacks functional groups; serves as a base for comparison
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylatePositional IsomerCarboxylate group at a different position; differing reactivity
7-Methylbicyclo[4.2.0]octa-1,3,5-trieneMethyl-substitutedExhibits different biological properties due to methyl substitution

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

methyl bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxylate

InChI

InChI=1S/C10H10O2/c1-12-10(11)9-5-3-7-2-4-8(7)6-9/h3,5-6H,2,4H2,1H3

InChI Key

QEWVLAMBMDXRFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC2)C=C1

Origin of Product

United States

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